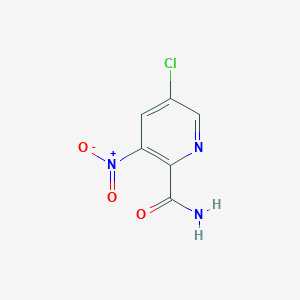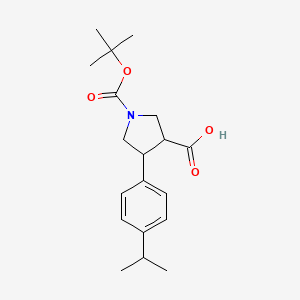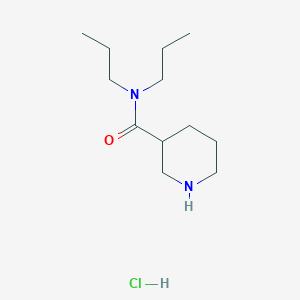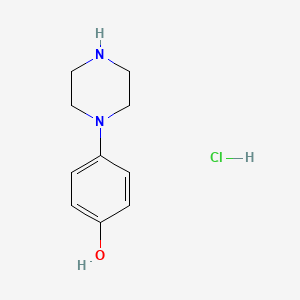
2-Chloro-4-(difluoromethyl)-3-fluoropyridine
Overview
Description
“2-Chloro-4-(difluoromethyl)-3-fluoropyridine” is a chemical compound with the molecular weight of 163.55 . It is a liquid-oil at room temperature . The IUPAC name for this compound is 2-chloro-4-(difluoromethyl)pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, a group to which this compound belongs, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a carbon-containing pyridine . The InChI code for this compound is 1S/C6H4ClF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H .Chemical Reactions Analysis
The chemical properties of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
“this compound” is a liquid-oil at room temperature . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Reactivity
Research on similar halogenated pyridines has demonstrated their utility in organic synthesis, particularly in the construction of complex molecules. For instance, studies have shown that chloro- and fluoro-substituted pyridines can undergo various chemical reactions, including lithiation, cross-coupling, and nucleophilic substitution, to yield a wide array of functionalized pyridines and other heterocyclic compounds. These reactions are crucial for the synthesis of pharmaceuticals, agrochemicals, and materials science precursors. The presence of chloro and fluoro groups in such pyridines can significantly influence their reactivity and selectivity in these transformations, making them valuable synthetic intermediates (Hand & Baker, 1989), (Schlosser & Bobbio, 2002).
Catalysis
Halogenated pyridines are also explored in catalysis, where they can act as ligands or intermediates in catalytic cycles. Their electronic properties, influenced by the halogen atoms, can be harnessed to modulate the activity and selectivity of catalysts. This is particularly relevant in cross-coupling reactions, a cornerstone of modern synthetic chemistry, where the precise control of reaction pathways can lead to the efficient synthesis of complex molecules (Papaioannou et al., 2020).
Material Science
In material science, the incorporation of chloro- and fluoro-substituted pyridines into polymers and other materials can impart unique physical and chemical properties, such as thermal stability, electrical conductivity, and resistance to degradation. These characteristics are essential for developing advanced materials for electronics, coatings, and energy storage applications (Zhong & Guo, 2010).
Environmental and Green Chemistry
The study of halogenated pyridines also extends to environmental and green chemistry, where their behavior under various conditions can provide insights into the degradation of pollutants, the design of less toxic chemicals, and the development of sustainable synthetic methodologies. Understanding the reactivity and stability of these compounds can lead to more environmentally friendly chemical processes and products (Cochon et al., 2010).
Mechanism of Action
The biological activities of trifluoromethylpyridines derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Safety and Hazards
The safety information for “2-Chloro-4-(difluoromethyl)-3-fluoropyridine” includes hazard statements H315, H319, and H335 . This indicates that it causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJSIJWAANCHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)



![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)
![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)

![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)



![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)
![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)
